molecular formula C20H22N2O4S B2764189 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone CAS No. 919063-47-1

1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone

Cat. No.: B2764189
CAS No.: 919063-47-1
M. Wt: 386.47
InChI Key: KAYNHUQLQXXIOR-UHFFFAOYSA-N
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Description

1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features an indoline core substituted with a morpholinosulfonyl group and a phenylethanone moiety, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone typically involves multi-step organic reactionsThe final step involves the attachment of the phenylethanone moiety via Friedel-Crafts acylation or similar reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer activity or neuroprotection .

Comparison with Similar Compounds

  • 1-(5-(Morpholinosulfonyl)indolin-1-yl)-3-phenylpropan-1-one
  • 1-(5-(Morpholinosulfonyl)indolin-1-yl)ethanone
  • Spiropyrans of the indoline series

Uniqueness: 1-(5-(Morpholinosulfonyl)indolin-1-yl)-2-phenylethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of the indoline core with a morpholinosulfonyl group and a phenylethanone moiety makes it particularly versatile for various applications .

Properties

IUPAC Name

1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-20(14-16-4-2-1-3-5-16)22-9-8-17-15-18(6-7-19(17)22)27(24,25)21-10-12-26-13-11-21/h1-7,15H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYNHUQLQXXIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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